N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
The compound N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic heterocyclic molecule featuring a triazolopyrimidine core fused with an acetamide side chain. Key structural attributes include:
- Triazolopyrimidine backbone: A bicyclic system combining triazole and pyrimidine rings, known for pharmacological relevance in kinase inhibition and antimicrobial activity.
- Substituents: A 2-chloro-4-fluorophenyl group attached via the acetamide nitrogen. A 7-methyl group and 5-[(2-methylphenyl)amino] substitution on the triazolopyrimidine core.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-12-5-3-4-6-16(12)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-17-8-7-14(23)10-15(17)22/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOFXNPZPKHFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions. This interaction can lead to various changes in the target, affecting its function and leading to the compound’s biological effects.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for 1,2,4-triazolo derivatives, suggesting that similar studies may have been conducted for this compound.
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines. This suggests that the compound may have similar cytotoxic effects.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a triazolo-pyrimidine core and multiple aromatic substituents. Its molecular formula is , and it exhibits unique properties due to the presence of halogen atoms and nitrogen heterocycles.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes its cytotoxic activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Caspase activation |
| MCF-7 | 59 | Cell cycle arrest |
The IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound has been shown to increase apoptosis in treated cells, as evidenced by phosphatidylserine translocation assays. This translocation is an early indicator of apoptosis.
- Caspase Activation : Studies indicate that this compound activates caspases in cancer cells. For example, caspase activity increased by 31% in HeLa cells treated with the compound at a concentration of 100 µM.
- Cell Cycle Arrest : The compound also influences the cell cycle progression, leading to cell cycle arrest at specific phases.
Study 1: Anticancer Activity in vitro
In a study published in MDPI, researchers synthesized various derivatives related to this compound and tested their cytotoxicity against HCT-116 and HeLa cell lines. The results indicated that compounds with similar structural motifs exhibited significant anticancer activity with IC50 values below 100 µM .
Study 2: Metabolic Stability Assessment
Another investigation focused on the metabolic stability of this compound in human liver microsomes. The findings suggested that modifications to the aromatic substituents could enhance metabolic stability while retaining cytotoxic efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Triazolopyrimidine Derivatives
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()
- Core : Triazolo[4,5-d]pyrimidine (vs. triazolo[4,3-c]pyrimidine in the target).
- Substituents: Benzyl group at position 3 of the triazolopyrimidine (vs. 7-methyl and 5-(2-methylphenyl)amino in the target). Acetamide linked to a 2-chlorophenylmethyl group (vs. 2-chloro-4-fluorophenyl).
- Implications : The triazolo[4,5-d]pyrimidine isomer may exhibit distinct electronic properties, affecting solubility and target selectivity. The absence of fluorine in the phenyl group could reduce metabolic resistance compared to the target compound.
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide) ()
- Core : Triazolo[1,5-a]pyrimidine with a sulfonamide group (vs. acetamide in the target).
- Substituents :
- 2,6-Difluorophenyl (vs. 2-chloro-4-fluorophenyl).
- 5-methyl group on the pyrimidine ring.
- Implications : Sulfonamide groups enhance herbicidal activity (flumetsulam is a pesticide), whereas acetamide derivatives like the target compound may prioritize pharmaceutical applications.
Pyrimidine and Thiazolidinone Analogues
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1-carboxamide ()
- Core : Tetrahydropyrimidine (saturated ring) vs. fused triazolopyrimidine (aromatic).
- Substituents :
- 3-Chloro-4-fluorophenyl (meta-chloro vs. ortho-chloro in the target).
- 2,4-Difluorobenzyl and phenyl groups.
Thiazolidinone-Acetamide Hybrids (Evidences 3, 4)
- Core: Thiazolidinone (5-membered ring with sulfur) vs. triazolopyrimidine.
- Substituents: 2-Fluorophenylimino () or 4-methylbenzyl () groups.
- Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, while triazolopyrimidines may target kinases or nucleic acid synthesis.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Substituent Effects on Bioactivity
Research Findings and Implications
- Triazolopyrimidine Isomerism : The position of the triazole ring fusion (e.g., [4,3-c] vs. [4,5-d]) alters electronic density, influencing binding to hydrophobic pockets.
- Fluorine vs. Chlorine : Fluorine at the para position (target) improves metabolic stability compared to chlorine-dominated analogues.
- Acetamide vs. Sulfonamide : Acetamide derivatives may exhibit better CNS penetration, whereas sulfonamides are more common in agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
